molecular formula C17H20BrN3O2 B2911302 (2-bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034459-37-3

(2-bromo-5-methoxyphenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B2911302
CAS RN: 2034459-37-3
M. Wt: 378.27
InChI Key: OVBVSGKJJKZHRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the conditions under which it is studied. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is handled. It’s important to note that similar compounds have been noted to have certain hazards, such as being irritating to skin and eyes .

Future Directions

The future directions for research on this compound could involve further studies to understand its mechanism of action, potential applications, and safety profile . As with any compound, it’s important to conduct thorough research and testing before it can be used in practical applications.

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2/c1-20-8-7-16(19-20)12-5-9-21(10-6-12)17(22)14-11-13(23-2)3-4-15(14)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBVSGKJJKZHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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